molecular formula C10H11BrN2 B1277602 2-(3-Bromopropyl)-1H-benzo[d]imidazole CAS No. 93483-94-4

2-(3-Bromopropyl)-1H-benzo[d]imidazole

Cat. No.: B1277602
CAS No.: 93483-94-4
M. Wt: 239.11 g/mol
InChI Key: MNBKQKHVYFOCTC-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Imidazolyl Derivatives

Research has explored the synthesis of various derivatives from compounds similar to 2-(3-Bromopropyl)-1H-benzo[d]imidazole. One study demonstrated the creation of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, highlighting a potential pathway for novel compound synthesis (Cozzi & Pillan, 1988).

Tuberculostatic Activity

A series of novel 1H-benzo[d]imidazole derivatives were synthesized and evaluated for tuberculostatic activity, showcasing the potential of such compounds in fighting tuberculosis. Some derivatives exhibited excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).

Deaminative Thiolation

An innovative deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines, including those similar to this compound, was developed. This method offers a novel and environmentally friendly synthesis pathway for various 2-thio-1H-benzo[d]imidazoles (Zheng et al., 2022).

Antifungal Activity

The synthesis of benzimidazole derivatives has been studied for their potential in antifungal applications. Some derivatives showed promising activity against Candida, Aspergillus, and dermatophytes (Khabnadideh et al., 2012).

Anti-inflammatory and Antioxidant Agents

Novel 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs were evaluated for anti-inflammatory and antioxidant activities. Certain compounds showed potent activity, indicating the therapeutic potential of benzimidazole derivatives (Shankar et al., 2017).

CO2 Capture

A study explored the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to a room temperature ionic liquid capable of capturing CO2 efficiently. This indicates potential environmental applications for derivatives of this compound (Bates et al., 2002).

Future Directions

Imidazole and benzimidazole rings have been widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-(3-Bromopropyl)-1H-benzo[d]imidazole” and similar compounds may have potential for future research and development.

Biochemical Analysis

Biochemical Properties

2-(3-Bromopropyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can inhibit or induce these enzymes, affecting the metabolism of other substances. Additionally, this compound has been shown to interact with DNA, potentially leading to changes in gene expression and cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to DNA and affecting transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, the compound can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a specific dosage level is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing these enzymes. Additionally, this compound can be metabolized into various metabolites, which may have different biological activities and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its movement within the cell. Once inside the cell, this compound can localize to specific cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .

Properties

IUPAC Name

2-(3-bromopropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKQKHVYFOCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424592
Record name 2-(3-Bromopropyl)benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93483-94-4
Record name 2-(3-Bromopropyl)benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.